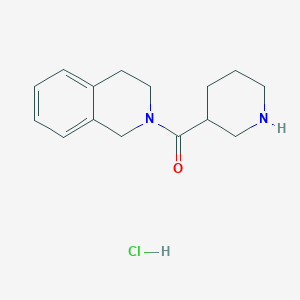

3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride

Description

3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride (CAS: 1220034-95-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₅H₂₁ClN₂O and a molar mass of 280.79 g/mol . The compound features a dihydroisoquinoline scaffold linked to a piperidinyl group via a ketone bridge. The product is listed as discontinued across all package sizes (100 mg–5 g), and its primary use is restricted to laboratory settings .

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl(piperidin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O.ClH/c18-15(13-6-3-8-16-10-13)17-9-7-12-4-1-2-5-14(12)11-17;/h1-2,4-5,13,16H,3,6-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRNHCQAOUQZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCC3=CC=CC=C3C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220034-95-6 | |

| Record name | Methanone, (3,4-dihydro-2(1H)-isoquinolinyl)-3-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride typically involves a multi-step process starting from commercially available precursors. One common method begins with the preparation of the dihydroisoquinoline ring, followed by the formation of the piperidine ring. These two components are then linked through a methanone bridge, and finally, the hydrochloride salt is formed by the reaction with hydrochloric acid.

Industrial Production Methods: Industrially, the production of this compound may involve optimized synthetic routes that enhance yield and purity while reducing cost and waste. This could involve the use of catalytic processes, green chemistry principles, and automated synthesis platforms to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride can undergo several types of chemical reactions, including:

Oxidation: : This can lead to the formation of more oxidized derivatives, which might include the oxidation of the dihydroisoquinoline ring.

Reduction: : Reduction reactions could reduce the methanone group to an alcohol or other reduced forms.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the aromatic or aliphatic parts of the molecule.

Common Reagents and Conditions: Reactions typically employ reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions include controlled temperatures, solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate specific transformations.

Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols. Substitution reactions could introduce various functional groups to the molecule.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that derivatives of isoquinoline compounds exhibit antidepressant-like effects. The structure of 3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride suggests potential activity at neurotransmitter receptors involved in mood regulation. Studies have shown that compounds with similar structures can modulate serotonergic and noradrenergic systems, which are critical in treating depression and anxiety disorders .

Analgesic Properties

This compound may also possess analgesic properties. Isoquinoline derivatives have been explored for their ability to interact with opioid receptors, suggesting that this compound could be effective in pain management strategies. Preliminary studies indicate that such compounds can provide relief from chronic pain without the side effects commonly associated with traditional opioids .

Neuroscience Research

Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has been a subject of investigation. Compounds like this compound may help in protecting neurons from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. In vitro studies have demonstrated that similar compounds can reduce neuronal cell death and improve cognitive function in animal models .

Drug Development

Lead Compound for New Therapeutics

Given its promising biological activities, this compound serves as a lead compound for the development of new therapeutics. Researchers are focusing on synthesizing analogs with enhanced efficacy and reduced toxicity profiles. The structure-activity relationship (SAR) studies are essential for optimizing these compounds for clinical use .

Case Studies and Research Findings

Mechanism of Action

The compound's mechanism of action can vary based on its application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzymatic activity, modulation of receptor function, or binding to nucleic acids, depending on the compound's specific structure and functional groups.

Comparison with Similar Compounds

Structural and Chemical Properties

Key Observations:

- Positional Isomerism (Piperidinyl 2 vs. 3): The 3-piperidinyl variant (main compound) and its 2-piperidinyl isomer share identical molecular formulas but differ in piperidine ring attachment. This positional change may influence steric interactions and receptor binding in pharmacological contexts. The 2-piperidinyl variant is commercially available and requires refrigerated storage .

- Ring Size Variation (Piperidinyl vs.

- Functional Group Modifications: CIQ () includes bulky substituents (chlorophenyl, methoxy groups) linked to NMDAR agonist activity, highlighting how substituent bulk and polarity can drive receptor interaction .

Pharmacological and Functional Insights

- NMDAR Agonist Activity (CIQ): CIQ’s efficacy as an NMDAR agonist underscores the role of isoquinoline derivatives in modulating glutamate receptors, a pathway critical for synaptic plasticity and neurological disorders . The absence of similar data for the main compound suggests further research is needed to elucidate its biological targets.

- Synthetic Utility: Derivatives like the 3-amino-propanone compound () may serve as intermediates for synthesizing more complex molecules, leveraging the isoquinoline core for drug discovery .

Commercial Availability and Hazards

- The main compound (3-piperidinyl) is discontinued, limiting accessibility . In contrast, the 2-piperidinyl variant remains available but requires cold storage .

- Safety data are sparse, though the 2-piperidinyl analog is classified as WGK 1 (low water hazard), suggesting minimal environmental risk . No hazard information is provided for the pyrrolidinyl or 3-amino derivatives.

Biological Activity

3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride is a compound of significant interest in medicinal chemistry. Its structural features suggest potential biological activities, particularly in the realm of neuropharmacology and cancer treatment. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

- Molecular Formula : C15H21ClN2O

- CAS Number : 1220034-95-6

- Molecular Weight : 280.80 g/mol

- Structure : The compound features a dihydroisoquinoline core linked to a piperidine moiety, which may influence its pharmacological properties.

Research indicates that compounds with isoquinoline structures often interact with various biological targets, including receptors and enzymes involved in neurological and oncological pathways. The specific mechanism of action for this compound remains under investigation; however, its structural analogs have shown promise as:

- Poly(ADP-ribose) polymerase (PARP) inhibitors , which play a crucial role in DNA repair mechanisms in cancer cells.

- Opioid receptor modulators , suggesting potential analgesic properties.

Anticancer Activity

Several studies have explored the anticancer potential of isoquinoline derivatives. For instance:

- PARP Inhibition : Compounds similar to this compound have demonstrated effective inhibition of PARP enzymes, leading to increased cytotoxicity in BRCA-deficient cancer cells. These compounds exhibit low IC50 values (nM range), indicating potent activity against tumor cells while sparing normal cells .

- Cell Proliferation Inhibition : A study reported that related compounds effectively inhibited proliferation in various cancer cell lines, with EC50 values indicating significant potency .

Neuropharmacological Effects

Isoquinoline derivatives are known for their neuroactive properties:

- Analgesic Effects : Research on structurally similar compounds has shown that they can act as μ-opioid receptor agonists. For example, N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides demonstrated anti-nociceptive effects in animal models . The potential for this compound to exhibit similar effects warrants further investigation.

Case Study 1: PARP Inhibitors in Cancer Therapy

A clinical trial involving a series of PARP inhibitors highlighted the efficacy of compounds structurally related to this compound. Patients with BRCA mutations showed significant tumor regression when treated with these inhibitors, underscoring the therapeutic potential of targeting DNA repair pathways .

Case Study 2: Opioid Receptor Modulation

In preclinical studies evaluating the analgesic properties of isoquinoline derivatives, compounds similar to the target compound were administered in rodent models. The results indicated substantial pain relief without the severe side effects typically associated with traditional opioid therapies . This suggests a promising avenue for developing safer analgesics.

Table 1: Biological Activity Summary

Q & A

Basic: What are the recommended methods for synthesizing 3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride and its derivatives?

Methodological Answer:

A general synthesis approach involves coupling 3,4-dihydroisoquinoline scaffolds with substituted piperidine moieties via a methanone linker. For example, derivatives can be synthesized by reacting acyl chlorides (e.g., 3-piperidinyl carbonyl chloride) with dihydroisoquinoline precursors under anhydrous conditions. Key steps include:

- Using 4-dimethylaminopyridine (DMAP) and anhydrous potassium carbonate in 1,4-dioxane to facilitate nucleophilic substitution .

- Purification via silica gel column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by 1H NMR (e.g., δ 4.56–4.62 ppm for piperidinyl protons) and mass spectrometry (e.g., ESIMS m/z 386.0 for a related compound) .

Critical Note: Optimize reaction time and stoichiometry to improve yields (>70%) and reduce byproducts like unreacted acyl chlorides .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC): Compare retention times with reference standards; purity >98% is achievable using reverse-phase C18 columns .

- Nuclear Magnetic Resonance (NMR): Confirm the presence of dihydroisoquinoline protons (δ 7.2–7.6 ppm aromatic signals) and piperidinyl protons (δ 3.0–3.5 ppm) .

- Mass Spectrometry (MS): Validate molecular weight (e.g., ESIMS m/z 232.74 for the base compound) .

Data Conflict Tip: If NMR signals overlap (e.g., δ 2.48 ppm for methyl groups in analogs), employ 2D-COSY or HSQC for resolution .

Advanced: What experimental designs are suitable for studying its mitochondrial complex IV inhibition mechanism?

Methodological Answer:

Based on its structural similarity to ADDA (a known complex IV inhibitor), use:

- Biochemical Absorbance Assays: Monitor cytochrome c oxidation at 550 nm in isolated mitochondrial extracts .

- Copper-Dependent Activity Tests: Compare inhibition rates with standard inhibitors (e.g., sodium azide) to identify competitive vs. allosteric binding .

- Tissue-Specific Toxicity Screens: Assess effects on aerobic respiration-dependent tissues (e.g., cardiac myocytes) via oxygen consumption rate (OCR) measurements .

Contradiction Alert: If results conflict with literature (e.g., weaker inhibition than ADDA), re-evaluate assay conditions (pH, temperature) or test for metabolite interference .

Advanced: How can structure-activity relationships (SAR) be explored to enhance its acetylcholinesterase (AChE) inhibitory activity?

Methodological Answer:

- Derivatization: Introduce electron-withdrawing groups (e.g., -Cl, -CF3) to the dihydroisoquinoline ring to enhance AChE binding affinity. For example, 2-(3-chlorobenzoyl)-derivatives showed improved IC50 values .

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with the AChE catalytic triad (Ser203, Glu334, His447) .

- In Vitro Assays: Measure inhibition via Ellman’s method (λ = 412 nm) using acetylthiocholine as substrate .

Advanced: How should researchers address contradictory data in enzyme inhibition studies (e.g., HDAC2/3 vs. MAO)?

Methodological Answer:

- Selectivity Profiling: Use pan-assay interference compounds (PAINS) filters to rule off-target effects. For example, test against HDAC isoforms (1–11) and MAO-A/B using fluorometric activity assays .

- Kinetic Analysis: Determine inhibition constants (Ki) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .

- Cross-Validation: Compare results with structurally related inhibitors (e.g., MI-192 for HDAC2/3 vs. Minaprine for MAO ).

Advanced: What strategies optimize its pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Solubility Enhancement: Use co-solvents like DMSO/PEG-400 mixtures (e.g., 35 mg/mL solubility reported for analogs ).

- Metabolic Stability: Perform microsomal incubation assays (human/rodent liver microsomes) to identify metabolic hotspots (e.g., piperidinyl N-demethylation) .

- Blood-Brain Barrier (BBB) Penetration: LogP values <3 and polar surface area <90 Ų are ideal; adjust substituents (e.g., replace -OCH3 with -CF3) to optimize .

Advanced: How can researchers validate its target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of HDAC2/3 or MAO in lysates after compound treatment .

- RNA Sequencing: Identify downstream gene signatures (e.g., HDAC inhibition upregulates p21 and BIM ).

- CRISPR Knockout Models: Use HDAC2/3- or MAO-deficient cells to confirm on-target effects .

Advanced: What computational tools aid in designing analogs with improved potency?

Methodological Answer:

- QSAR Modeling: Train models using datasets of IC50 values and molecular descriptors (e.g., AlogP , TPSA ) .

- Free Energy Perturbation (FEP): Predict binding affinity changes for proposed substituents .

- ADMET Prediction: Use SwissADME or ADMETlab to prioritize analogs with favorable pharmacokinetics .

Advanced: How to resolve discrepancies in reported melting points (e.g., 215–216°C vs. 102–109°C)?

Methodological Answer:

- Re-crystallization: Purify the compound using solvents like ethanol/water or acetonitrile to remove polymorphic impurities .

- Differential Scanning Calorimetry (DSC): Confirm phase transitions and detect hydrate/anhydrous forms .

- Batch Comparison: Analyze multiple synthesis batches for consistency in purity (e.g., 90% vs. 97% grades ).

Advanced: What analytical methods quantify trace impurities in bulk samples?

Methodological Answer:

- LC-MS/MS: Detect impurities at ppm levels using triple quadrupole systems (e.g., identify paroxetine-related compounds ).

- NMR Relaxation Editing: Suppress dominant parent compound signals to enhance impurity detection .

- Pharmacopeial Standards: Follow USP protocols for impurity profiling (e.g., % impurity = 5000(C/W)(ri/rS) ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.